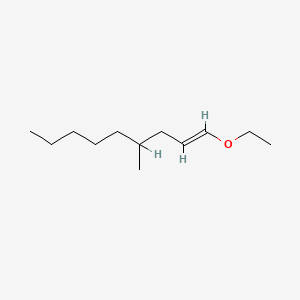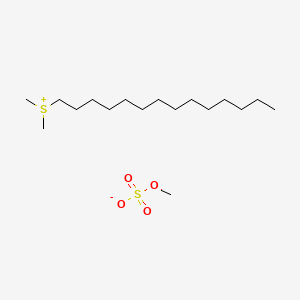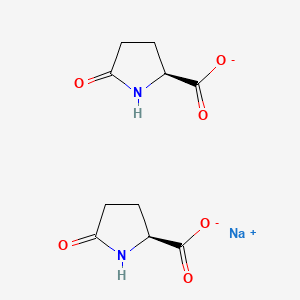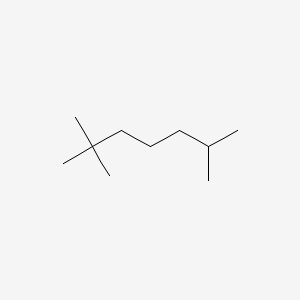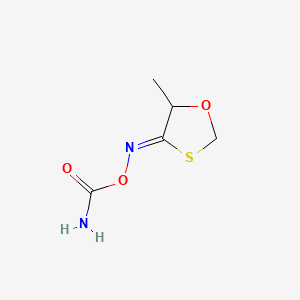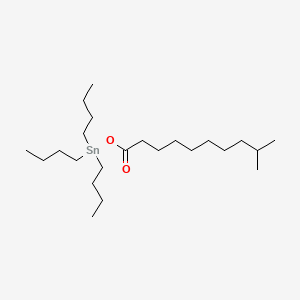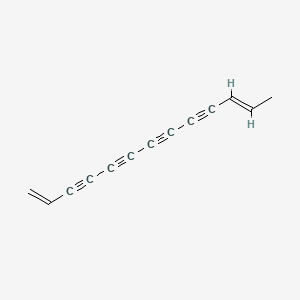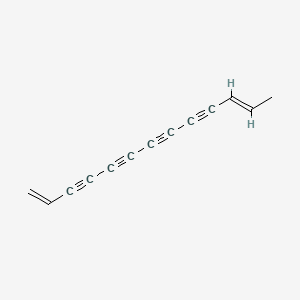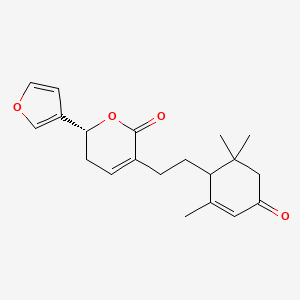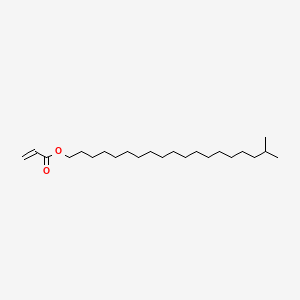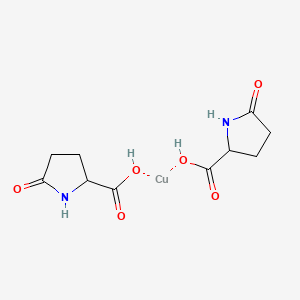
Bis(5-oxo-DL-prolinato-N1,O2)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This compound is typically produced as a white or off-white crystalline solid with limited solubility in common organic solvents .
Analyse Des Réactions Chimiques
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Catalytic Reactions: It acts as a catalyst in certain chemical reactions, facilitating the transformation of other compounds.
Common reagents used in these reactions include alkali metal chlorides, acids for acidification, and other functional group substituents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development and biological studies, although specific applications in these fields require further investigation.
Mécanisme D'action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within chemical reactions. As a catalyst, it facilitates the transformation of reactants into products by lowering the activation energy required for the reaction. The specific molecular targets and pathways depend on the nature of the reaction and the compounds involved.
Comparaison Avec Des Composés Similaires
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Positional isomer with different chemical properties and applications.
Propriétés
Numéro CAS |
67999-65-9 |
|---|---|
Formule moléculaire |
C10H14CuN2O6 |
Poids moléculaire |
321.77 g/mol |
Nom IUPAC |
copper;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.Cu/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9); |
Clé InChI |
MLSVGHNIGLSGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


